N-Methylcocaine cation

Description

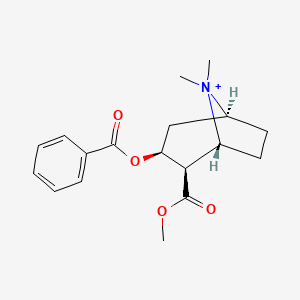

Structure

3D Structure

Properties

CAS No. |

133097-15-1 |

|---|---|

Molecular Formula |

C18H24NO4+ |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

methyl (1R,2R,3S,5S)-3-benzoyloxy-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C18H24NO4/c1-19(2)13-9-10-14(19)16(18(21)22-3)15(11-13)23-17(20)12-7-5-4-6-8-12/h4-8,13-16H,9-11H2,1-3H3/q+1/t13-,14+,15-,16+/m0/s1 |

InChI Key |

NRJDVMYLISHSNW-XUWVNRHRSA-N |

Isomeric SMILES |

C[N+]1([C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC)C |

Canonical SMILES |

C[N+]1(C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Directed Synthesis of the N-Methylcocaine Cation

The primary route to the this compound is through the direct N-alkylation of the tropane (B1204802) nitrogen in cocaine or a suitable precursor. This process, known as quaternization, transforms the tertiary amine into a permanently charged quaternary ammonium (B1175870) salt.

Quaternization Reactions of Cocaine and Related Tropane Alkaloids (e.g., Cocaine Methiodide Synthesis)

The most straightforward method for synthesizing the this compound is the quaternization of cocaine using a methylating agent. This reaction is a classic example of an SN2 reaction, where the lone pair of electrons on the tertiary nitrogen atom of the tropane ring attacks the methyl group of the methylating agent, displacing a leaving group.

The most common realization of this is the synthesis of Cocaine Methiodide, where methyl iodide (CH₃I) serves as the methylating agent. The reaction involves treating cocaine with an excess of methyl iodide. wikipedia.orgbyjus.comallen.in The nitrogen atom acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide and displacing the iodide ion, which then becomes the counter-ion to the newly formed this compound. This process is often referred to as exhaustive methylation. wikipedia.orgallen.in

The general reaction can be summarized as: Cocaine (C₁₇H₂₁NO₄) + CH₃I → [N-Methylcocaine]⁺I⁻ (C₁₈H₂₄NO₄⁺I⁻)

While specific yields for this reaction are not extensively reported in readily available literature, the process is generally efficient. The reaction conditions can be manipulated to optimize the formation of the quaternary salt.

| Reactant | Methylating Agent | Typical Solvent(s) | General Conditions | Product |

| Cocaine | Methyl Iodide (CH₃I) | Acetonitrile, Chloroform, or Ether | Room temperature or gentle heating | Cocaine Methiodide |

| Norcocaine (B1214116) | Methyl Iodide (CH₃I) | Acetonitrile, DMF | Base (e.g., K₂CO₃), Room temperature | Cocaine Methiodide |

This table represents typical conditions for quaternization reactions of tropane alkaloids. Specific yields are dependent on precise reaction conditions and purification methods.

Stereoselective Synthesis Approaches for N-Methylated Tropane Systems

The nitrogen atom in the tropane skeleton of cocaine is part of a bicyclic system. Upon quaternization, the new N-methyl group can theoretically adopt either an axial or an equatorial position relative to the piperidine (B6355638) ring chair conformation. However, studies on the stereochemistry of N-alkylation in tropane alkaloids have shown a distinct preference for the incoming alkyl group to add to the equatorial position.

This stereoselectivity is primarily governed by steric hindrance. The axial face of the nitrogen is sterically encumbered by the rest of the bicyclic tropane structure, specifically the hydrogens on the ethylene (B1197577) bridge. Consequently, the methylating agent preferentially attacks the more accessible equatorial face of the nitrogen atom. This results in the major product being the diastereomer with the N-methyl group in the equatorial orientation. While this reaction is highly stereoselective based on steric factors, the term "stereoselective synthesis approaches" in this context refers to leveraging this inherent selectivity rather than employing complex chiral auxiliaries or catalysts to control the stereochemistry.

Incorporation of Isotopic Labels for Advanced Research

The synthesis of isotopically labeled this compound is of paramount importance for its use in non-invasive imaging techniques like Positron Emission Tomography (PET). These techniques allow for the in vivo study of biological processes.

Synthesis of Carbon-11 (B1219553) Labeled N-Methylated Cocaine Analogues (e.g., [¹¹C]N-methyl-(-)-Cocaine) for Radiotracer Applications

For PET imaging applications, the this compound is labeled with a positron-emitting radionuclide, most commonly Carbon-11 (¹¹C), which has a short half-life of approximately 20.4 minutes. The synthesis of [¹¹C]N-methyl-(-)-Cocaine involves the N-methylation of the precursor, (-)-norcocaine, using a ¹¹C-labeled methylating agent. nih.gov

The typical procedure is as follows:

Production of [¹¹C]Methyl Iodide: Carbon-11 is produced in a cyclotron and is typically converted into [¹¹C]methane (¹¹CH₄) or [¹¹C]carbon dioxide (¹¹CO₂). These are then used to synthesize a reactive methylating agent, most commonly [¹¹C]methyl iodide ([¹¹C]CH₃I).

N-Alkylation: (-)-Norcocaine is dissolved in a suitable solvent, such as dimethylformamide (DMF) or acetonitrile.

Reaction: The gaseous [¹¹C]CH₃I is then passed through the solution containing norcocaine. The reaction proceeds rapidly to form [¹¹C]N-methyl-(-)-Cocaine.

Purification: Due to the short half-life of ¹¹C, the product must be purified quickly, typically using semi-preparative high-performance liquid chromatography (HPLC). nih.gov

The rapid and efficient synthesis is crucial to ensure a sufficient quantity of the radiotracer is available for imaging studies.

| Precursor | ¹¹C-Labeled Reagent | Typical Reaction Conditions | Purification Method | Application |

| (-)-Norcocaine | [¹¹C]Methyl Iodide ([¹¹C]CH₃I) | Room temperature in a suitable solvent (e.g., DMF) | Semi-preparative HPLC | PET imaging of dopamine (B1211576) transporters nih.gov |

Exploration of Chemical Reactivity and Stability of Quaternary Ammonium Cocaine Analogues

The presence of a permanent positive charge on the nitrogen atom significantly alters the chemical properties of the this compound compared to cocaine. This includes its stability under various chemical environments.

Susceptibility to Degradation Pathways Under Varying Chemical Conditions

The this compound, like other quaternary ammonium compounds, is generally stable towards acids and most nucleophiles. However, it can be susceptible to degradation under specific conditions, primarily strong basic conditions and elevated temperatures.

One potential degradation pathway for quaternary ammonium salts is the Hofmann elimination . wikipedia.orgbyjus.comallen.inaakash.ac.in This reaction occurs when a quaternary ammonium hydroxide (B78521) is heated, leading to a β-elimination to form an alkene, a tertiary amine, and water. For the this compound, this would require the presence of a strong base to first generate the hydroxide salt from the iodide salt (typically using silver oxide), followed by heating. wikipedia.orgbyjus.com The reaction would involve the abstraction of a proton from a carbon atom beta to the nitrogen, leading to the cleavage of the C-N bond and the formation of a double bond. Due to the steric bulk of the quaternary ammonium group, the Hofmann rule predicts that the least substituted alkene will be the major product. wikipedia.org

Another key aspect of the stability of the this compound is the hydrolysis of its two ester linkages : the methyl ester at the C-2 position and the benzoyl ester at the C-3 position. The parent compound, cocaine, is known to undergo hydrolysis to form benzoylecgonine (B1201016) and ecgonine (B8798807) methyl ester. researchgate.net The rate of this hydrolysis is dependent on pH and temperature. It is expected that the this compound would also be susceptible to similar hydrolysis reactions. The permanent positive charge on the nitrogen may influence the rate of hydrolysis of the nearby ester groups, but specific kinetic data for the this compound is not widely available. Studies on cocaine hydrochloride solutions have shown that degradation increases with higher pH and temperature. nih.gov

| Condition | Potential Degradation Pathway | Major Products |

| Strong base (e.g., OH⁻) and heat | Hofmann Elimination | Various alkenes, N-methyl norcocaine derivatives, Water wikipedia.orgbyjus.comallen.in |

| Aqueous solution (pH dependent) | Ester Hydrolysis | N-Methyl-benzoylecgonine, N-Methyl-ecgonine methyl ester |

This table outlines potential degradation pathways based on the known reactivity of quaternary ammonium compounds and the structure of cocaine. Specific experimental confirmation and product distribution for this compound may vary.

Interactions with Strong Nucleophiles or Bases

The this compound, as a quaternary ammonium salt, exhibits characteristic reactivity towards strong nucleophiles and bases. Its permanently charged nature renders it susceptible to specific elimination and substitution reactions that are not observed with its tertiary amine precursor, cocaine. The primary mode of interaction with strong bases is the Hofmann elimination, a reaction pathway common to quaternary ammonium hydroxides.

Under the influence of a strong base, such as the hydroxide ion (OH⁻), the this compound can undergo an E2 elimination reaction. This process is typically initiated by treating the corresponding quaternary ammonium halide (e.g., N-methylcocaine iodide) with silver oxide in aqueous solution. This step generates the more basic quaternary ammonium hydroxide in situ. Subsequent heating of the N-methylcocaine hydroxide intermediate promotes the elimination of a proton from a β-carbon relative to the positively charged nitrogen atom.

The regioselectivity of this elimination generally follows the Hofmann rule, which predicts that the major product will be the least substituted alkene. This preference is attributed to the steric bulk of the large quaternary ammonium leaving group, which favors the abstraction of a proton from the least sterically hindered position. In the case of the this compound, this would involve the formation of a double bond within the tropane ring system, leading to a breakdown of the bicyclic structure.

While detailed experimental studies on the this compound's reaction with various strong nucleophiles and bases are not extensively documented in publicly available literature, the principles of the Hofmann elimination provide a predictive framework for its behavior. The reaction with a strong, sterically hindered base like potassium tert-butoxide would also be expected to favor the formation of the Hofmann product.

Strong nucleophiles, particularly "soft" nucleophiles like thiolates, can also react with quaternary ammonium salts via a nucleophilic demethylation pathway (an S N 2 reaction). In this scenario, the nucleophile would attack one of the methyl groups on the quaternary nitrogen, leading to the formation of cocaine and a methylated nucleophile. The efficiency of this reaction would depend on the nucleophilicity of the attacking species and the reaction conditions.

The following table outlines the expected products from the reaction of the this compound with representative strong bases, based on the principles of the Hofmann elimination. It is important to note that specific yields and optimal reaction conditions would need to be determined empirically.

| Reactant | Base/Nucleophile | Anticipated Major Product(s) | Reaction Type |

|---|---|---|---|

| This compound | Hydroxide ion (OH⁻) (from Ag₂O, H₂O then heat) | Methylecgonidine analog + Trimethylamine | Hofmann Elimination |

| This compound | Potassium tert-butoxide (t-BuOK) | Methylecgonidine analog + Trimethylamine | Hofmann Elimination |

| This compound | Thiolate (RS⁻) | Cocaine + Methyl sulfide (B99878) (CH₃SR) | Nucleophilic Demethylation (Sₙ2) |

Biosynthetic Relevance and Precursor Chemistry

The N-methyl-Δ1-pyrrolinium Cation as a Fundamental Biosynthetic Intermediate of Cocaine and Other Tropane (B1204802) Alkaloids

The N-methyl-Δ1-pyrrolinium cation is a key precursor in the formation of the tropane ring system, the characteristic bicyclic structure of alkaloids like cocaine, hyoscyamine, and scopolamine. mdpi.comwikipedia.org Its biosynthesis begins with amino acids such as L-ornithine or L-arginine. wikipedia.orgwikiwand.com This cation represents a significant branch-point in plant metabolism, diverting primary metabolites into the specialized synthesis of tropane and even nicotine (B1678760) alkaloids. mdpi.comnih.gov The formation of this cation is a committed step, channeling resources towards the production of these complex natural products. nih.gov In plants like Atropa belladonna, manipulation of downstream enzymes leads to a significant accumulation of the N-methyl-Δ1-pyrrolinium cation, highlighting its central role as a metabolic hub. nih.gov

The journey from simple amino acids to the N-methyl-Δ1-pyrrolinium cation involves a series of precise enzymatic reactions. The pathway generally starts with the decarboxylation of ornithine to form putrescine, a reaction catalyzed by ornithine decarboxylase (ODC). wikipedia.orgresearchgate.net

The key steps directly leading to the cation are:

N-methylation of Putrescine: The enzyme Putrescine N-methyltransferase (PMT) catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to putrescine, yielding N-methylputrescine. mdpi.commdpi.com This is the first committed step specific to the biosynthesis of these alkaloids. nih.gov

Oxidative Deamination: N-methylputrescine then undergoes oxidative deamination, a reaction mediated by a diamine oxidase, specifically N-methylputrescine oxidase (MPO). mdpi.commdpi.com This step converts N-methylputrescine into 4-methylaminobutanal. researchgate.netnih.gov

Spontaneous Cyclization: The resulting 4-methylaminobutanal is unstable and spontaneously cyclizes through an intramolecular Schiff base formation to yield the stable N-methyl-Δ1-pyrrolinium cation. mdpi.commdpi.comnih.gov

Table 1: Key Enzymes in N-methyl-Δ1-pyrrolinium Cation Biosynthesis

| Enzyme | Abbreviation | Substrate(s) | Product | Function |

| Ornithine Decarboxylase | ODC | L-Ornithine | Putrescine | Decarboxylation |

| Putrescine N-methyltransferase | PMT | Putrescine, SAM | N-methylputrescine | N-methylation |

| N-methylputrescine Oxidase | MPO | N-methylputrescine | 4-methylaminobutanal | Oxidative Deamination |

The N-methyl-Δ1-pyrrolinium cation is the electrophilic component required for the formation of the second ring in the bicyclic tropane core. nih.govmdpi.com The assembly of the tropane ring is achieved through a condensation reaction with a four-carbon unit derived from acetate (B1210297) metabolism. wikipedia.org

The process involves an intramolecular Mannich-like reaction. researchgate.net The N-methyl-Δ1-pyrrolinium cation reacts with a carbon source, such as two acetyl-CoA moieties, to form an intermediate that cyclizes to create the tropane skeleton. researchgate.netresearchgate.net This condensation is a critical step, linking the pyrrolidine (B122466) ring derived from ornithine with the acetate-derived portion to form the characteristic 8-azabicyclo[3.2.1]octane core of tropane alkaloids. nih.gov For instance, the condensation of the N-methyl-Δ1-pyrrolinium cation with the enolate of a β-keto acid intermediate leads to the formation of the tropane ring system after subsequent cyclization. wikipedia.org This reaction is fundamental to producing tropinone, a precursor to both cocaine and other tropane alkaloids. wikipedia.org

Phylogenetic Distribution and Enzymology of N-Methyl-Δ1-pyrrolinium Cation Biosynthesis

The biosynthesis of tropane alkaloids, and therefore the enzymes required to produce the N-methyl-Δ1-pyrrolinium cation, is not widespread in the plant kingdom. It is most notably found in phylogenetically distinct families, including the Solanaceae (e.g., Atropa belladonna, Datura stramonium) and the Erythroxylaceae (e.g., Erythroxylum coca). nih.govmdpi.com The presence of this pathway in scattered plant orders suggests a complex evolutionary history.

The key enzyme, Putrescine N-methyltransferase (PMT), shows taxonomic restriction to species that produce nicotine or tropane alkaloids. iastate.edu PMT is biochemically related to spermidine (B129725) synthase (SPDS), an enzyme involved in the ubiquitous production of polyamines, but has evolved a specialized function in alkaloid biosynthesis. mdpi.comiastate.edu Similarly, N-methylputrescine oxidase (MPO) is a specialized diamine oxidase that ensures the efficient conversion of N-methylputrescine to the precursor of the pyrrolinium cation. mdpi.com

Chemoenzymatic Approaches Leveraging Biosynthetic Intermediates for Novel Compound Generation

The understanding of the biosynthetic pathway to the N-methyl-Δ1-pyrrolinium cation opens avenues for chemoenzymatic synthesis. This approach combines chemical reactions with biological catalysis (enzymes) to create novel compounds or improve the synthesis of existing ones. nih.gov

By harnessing enzymes from the tropane alkaloid pathway, such as PMT or ODC, researchers can produce key intermediates like N-methylputrescine or the N-methyl-Δ1-pyrrolinium cation in vitro. These intermediates can then be used as building blocks in chemical syntheses. For example, the N-methyl-Δ1-pyrrolinium cation, as a potent electrophile, can be reacted with various nucleophiles in non-natural combinations to generate novel alkaloid structures not found in nature. nih.gov This strategy allows for the creation of diverse molecular scaffolds for drug discovery and development, leveraging the efficiency and selectivity of enzymes to produce complex chiral molecules that are otherwise difficult to synthesize. mdpi.com

Metabolic Pathways Involving Cationic Intermediates

Oxidative Metabolism Leading to Reactive Cationic Species (e.g., Norcocaine (B1214116) Nitrosonium)

While the majority of cocaine is metabolized via hydrolysis, a smaller but toxicologically significant portion undergoes oxidative metabolism in the liver. nih.gov This pathway leads to the formation of highly reactive intermediates, including the norcocaine nitrosonium cation, which is implicated in cellular damage. nih.govmdpi.com

The generation of the norcocaine nitrosonium cation is a multi-step process initiated by the N-demethylation of cocaine to its active metabolite, norcocaine. nih.govresearchgate.net This initial step is catalyzed by two principal enzyme systems: the cytochrome P450 (CYP) family, particularly CYP3A4 in humans, and flavin-containing monooxygenases (FMOs). nih.govmdpi.comresearchgate.netresearchgate.net While CYP3A4 can directly N-demethylate cocaine, an alternative pathway involves FMOs forming a cocaine N-oxide intermediate, which is then converted by CYPs to norcocaine. researchgate.netresearchgate.net

Once formed, norcocaine undergoes further oxidation. This sequential process involves its conversion to N-hydroxynorcocaine and then to the norcocaine nitroxide free radical. mdpi.comresearchgate.net The final step is the oxidation of the norcocaine nitroxide radical, which yields the highly reactive norcocaine nitrosonium ion (a cation). nih.govmdpi.comresearchgate.netnih.gov This cascade of oxidative reactions is a key pathway contributing to cocaine-induced hepatotoxicity. mdpi.comnih.gov

Key Enzymes in the Oxidative Metabolism of Cocaine

| Enzyme Family | Specific Isozyme (Human) | Role in Pathway | Reference |

|---|---|---|---|

| Cytochrome P450 (CYP) | CYP3A4 | Catalyzes the N-demethylation of cocaine to norcocaine. | nih.govmdpi.comresearchgate.net |

| Flavin-containing Monooxygenases (FMO) | Not specified | Participates in an alternative pathway for norcocaine formation via a cocaine N-oxide intermediate. | researchgate.netresearchgate.netnih.gov |

The norcocaine nitrosonium cation is a potent electrophile due to its positive charge, making it highly reactive toward nucleophilic sites on biological macromolecules. This reactivity leads to the formation of irreversible covalent bonds, or adducts, with cellular proteins. nih.govmdpi.com The formation of these protein adducts is a central mechanism of cocaine-induced cellular injury, particularly liver necrosis. mdpi.com Studies have demonstrated that the hepatotoxicity of cocaine metabolites is linked to this covalent binding, which can disrupt protein function and trigger cell death pathways. mdpi.comnih.gov

In addition to the pathway involving the tropane (B1204802) nitrogen, another route of cocaine bioactivation leads to covalent adducts. Monooxygenase-mediated oxidation of the cocaine aryl moiety can form a reactive aryl epoxide. nih.gov This electrophilic intermediate can subsequently be attacked by biological nucleophiles, such as the sulfhydryl groups of cysteine and glutathione, to form covalent thiol adducts. nih.gov This represents a distinct metabolic pathway that also contributes to the covalent modification of cellular components. nih.gov However, some research suggests that cocaine-induced lethal hepatocyte injury is primarily mediated by oxidative stress rather than the alkylating properties of these adducts, indicating that covalent adduct formation can be dissociated from the acute cytotoxic effects. nih.gov

Biotransformation Studies of Cocaine Analogues in Non-Human Biological Systems

The metabolism of cocaine and its analogues has been investigated in various non-human biological systems to elucidate species-specific differences and toxicological mechanisms. In mice, CYP3A enzymes are primarily responsible for cocaine N-demethylation. nih.gov In contrast, studies in rats indicate that CYP2B enzymes are the main catalysts for this reaction and for the subsequent oxidation of norcocaine. nih.gov

Research using microsomes from different rat organs, including the liver, kidney, lung, and brain, has shown that oxidative metabolism is not confined to the liver. nih.gov Kidney microsomes were found to produce a similar profile of metabolites as the liver, whereas aryl hydroxylation was absent in lung and brain microsomes. nih.gov The precursor to toxic metabolites, N-hydroxy-norcocaine, was identified in incubations with microsomes from liver, kidney, and lung, suggesting that the bioactivation of cocaine can occur in multiple organs. nih.gov Animal models have been crucial in studying the hepatotoxic effects of cocaine's oxidative metabolites. For instance, the administration of norcocaine nitroxide to mice produced dose-related, severe hepatocellular necrosis, confirming the toxic potential of this metabolic pathway. nih.gov

Species-Dependent Differences in Cocaine N-demethylation

| Species | Primary CYP Enzyme Involved | Reference |

|---|---|---|

| Human | CYP3A4 | nih.govnih.gov |

| Mouse | CYP3A family | nih.gov |

| Rat | CYP2B family | nih.gov |

Theoretical Studies of Enzymatic Transition States Involving Cations in Xenobiotic Metabolism

Computational modeling and theoretical studies provide valuable insights into the reaction mechanisms and energetics of xenobiotic metabolism. Such studies have been applied to understand the hydrolysis of cocaine, a major metabolic pathway that competes with the oxidative route. Research on the hydrolysis of cocaine's methyl ester by the enzyme carboxylesterase-1 (CE-1) has revealed a novel reaction pathway where the transition states are stabilized by both intermolecular and intramolecular hydrogen bonds. nih.gov

Computational predictions for this enzymatic reaction calculated the activation free energy barrier for the rate-limiting acylation step to be 20.1 kcal/mol, which aligns closely with the experimentally derived value of approximately 21.5 kcal/mol. nih.gov Other theoretical studies have examined the competing pathways for the alkaline hydrolysis of cocaine's benzoyl and methyl esters. researchgate.netuky.edu These calculations determined that the first step, the formation of a tetrahedral intermediate, is rate-determining and that the energy barrier for methyl-ester hydrolysis is slightly lower than that for the benzoyl-ester. uky.edu While these studies focus on hydrolysis, the computational techniques employed are crucial for understanding the stability and reactivity of intermediates, including the cationic transition states and species involved in the alternative oxidative pathways of cocaine metabolism.

Advanced Analytical Methodologies for Detection and Characterization

Mass Spectrometry for Characterization of N-Methylcocaine Cation and its Derivatives

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of tropane (B1204802) alkaloids and their derivatives. nih.gov When coupled with a chromatographic separation technique (e.g., LC-MS), it provides high specificity and sensitivity.

High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). nih.govresearchgate.net This accuracy allows for the unambiguous determination of the elemental composition of the parent ion (the this compound itself) and its fragment ions. For instance, by comparing the measured accurate mass with the theoretical mass calculated from the chemical formula, the identity of the compound can be confirmed with a high degree of confidence.

Furthermore, tandem mass spectrometry (MS/MS) experiments on HRMS instruments can be used to study fragmentation pathways. dea.gov By inducing fragmentation of the isolated this compound and accurately measuring the masses of the resulting product ions, its structure can be confirmed. This is crucial for distinguishing it from potential isomers. The fragmentation of the tropane ring produces characteristic ions, such as the m/z 82 ion, which corresponds to a protonated methylpyrrole structure resulting from the cleavage of the tropane ring. redalyc.org Deuterium labeling studies on cocaine have been used to confirm and clarify such fragmentation mechanisms. dea.govsemanticscholar.org

| Ion | Chemical Formula | Theoretical Mass (m/z) | Measured Mass (m/z) | Mass Error (ppm) |

|---|---|---|---|---|

| [M]⁺ | C₁₈H₂₄NO₄⁺ | 318.16999 | 318.17051 | 1.63 |

| Fragment 1 | C₁₁H₁₂NO₄⁺ | 222.07609 | 222.07642 | 1.49 |

| Fragment 2 | C₇H₁₂N⁺ | 110.09643 | 110.09660 | 1.54 |

For accurate and precise quantification, isotope-dilution mass spectrometry is the gold standard. This technique involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., N-trideuteromethylcocaine cation) to the sample as an internal standard. nih.gov Because the stable isotope-labeled standard is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. nih.govchromatographyonline.com

The mass spectrometer can differentiate between the analyte and the internal standard based on their mass difference. Quantification is achieved by measuring the ratio of the response of the native analyte to that of the labeled internal standard. chromatographyonline.com This method corrects for variations in sample preparation and instrument response, leading to highly reliable quantitative results. Assays for cocaine and its metabolites using this principle have demonstrated excellent linearity, precision, and low limits of quantification, often in the low ng/mL range in biological matrices. nih.govresearchgate.net

| Parameter | Typical Value | Reference |

|---|---|---|

| Linearity (R²) | > 0.99 | waters.com |

| Limit of Quantification (LOQ) | 0.008 - 15 ng/mL | chromatographyonline.comresearchgate.net |

| Interday Precision (%RSD) | < 15% | researchgate.net |

| Accuracy (%Bias) | < 15% | waters.comresearchgate.net |

Electrophoretic Methods for Charged Species Resolution

Electrophoretic methods separate molecules based on their differential migration in an electric field. wisc.edu For inherently charged species like the this compound, these techniques offer a high-efficiency separation alternative to chromatography. Capillary electrophoresis (CE) is particularly well-suited for the analysis of tropane alkaloids. nih.govusi.ch

In CE, separation occurs in a narrow-bore capillary filled with a background electrolyte. When a high voltage is applied, cations migrate towards the cathode at a velocity dependent on their charge-to-size ratio. nih.gov Because N-Methylcocaine has a permanent positive charge, it will exhibit strong electrophoretic mobility. This technique provides very high separation efficiency, short analysis times, and requires minimal sample and solvent volumes, making it a "green" analytical technique. nih.gov Coupling CE with mass spectrometry (CE-MS) combines the high resolving power of electrophoresis with the sensitive and specific detection of MS, creating a powerful tool for the analysis of charged alkaloids. nih.gov

Application of Radiochemical Techniques in Cationic Tracer Studies (e.g., PET Ligand Analysis)

The study of the this compound has been significantly advanced by radiochemical techniques, particularly Positron Emission Tomography (PET). This non-invasive imaging modality allows for the in vivo quantification and visualization of neurochemical processes, and the this compound, when labeled with a positron-emitting radionuclide, serves as a valuable tracer for the dopamine (B1211576) transporter (DAT) system.

The most common method for radiolabeling the this compound is through the introduction of carbon-11 (B1219553) ([¹¹C]), a positron-emitting isotope with a half-life of approximately 20 minutes. The synthesis of [N-methyl-¹¹C]-(−)-cocaine typically involves the N-alkylation of the precursor, norcocaine (B1214116), using [¹¹C]methyl iodide or [¹¹C]methyl triflate. This process involves the reaction of the secondary amine of the norcocaine molecule with the radiolabeled methylating agent to form the tertiary amine of the this compound. The short half-life of carbon-11 necessitates rapid and efficient synthesis and purification methods to ensure a high radiochemical yield and specific activity for subsequent administration in PET studies.

Once administered, [¹¹C]N-methylcocaine acts as a radioligand that binds reversibly to the dopamine transporter. The positron emitted from the carbon-11 isotope annihilates with an electron in the surrounding tissue, producing two gamma rays that are detected by the PET scanner. The spatial and temporal distribution of these gamma rays allows for the reconstruction of images that reflect the concentration of the radiotracer in different brain regions over time.

PET studies utilizing [¹¹C]N-methylcocaine have been instrumental in measuring the availability of the dopamine transporter in the human brain. The high concentration of DAT in the striatum makes this region a primary focus of such investigations. The data acquired from these scans can be subjected to kinetic modeling to estimate key parameters, such as the binding potential (BP), which is related to the density of available transporters (Bmax) and the affinity of the ligand for the transporter (Kd).

A graphical analysis method, often referred to as the Logan plot, has been developed and applied to PET studies with reversibly binding radioligands like [¹¹C]N-methylcocaine. This method simplifies the kinetic analysis and allows for the determination of the distribution volume of the tracer, which is proportional to DAT density. Such quantitative approaches have enabled researchers to conduct comparative studies on DAT availability in various populations and to assess the degree of DAT occupancy by other drugs, such as cocaine and methylphenidate.

The pharmacokinetic profile of [¹¹C]N-methylcocaine is characterized by its rapid uptake into the brain and subsequent clearance. The regional distribution within the brain shows a high and specific localization in the corpus striatum, consistent with the known distribution of the dopamine transporter. The clearance half-time of [N-¹¹C]cocaine has been reported to be approximately 55 minutes, which is a critical factor in the design and interpretation of PET imaging studies.

Comparative studies with iodinated derivatives of cocaine have highlighted the unique properties of the this compound as a PET tracer. For instance, while some iodinated analogs exhibit altered regional distribution and clearance kinetics, [¹¹C]N-methylcocaine maintains a high specificity for the striatum.

| Radiotracer | Precursor | Radiolabeling Method | Primary Target | Key Research Application |

|---|---|---|---|---|

| [¹¹C]this compound | Norcocaine | N-alkylation with [¹¹C]methyl iodide | Dopamine Transporter (DAT) | Quantification of DAT availability and occupancy |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure, Charge Distribution, and Electrostatic Potential of the N-Methylcocaine Cation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the this compound. Methods like Density Functional Theory (DFT) are employed to model its molecular structure and electronic properties with high accuracy.

Electronic Structure and Geometry Optimization: DFT calculations are used to determine the most stable three-dimensional conformation of the this compound. For the related tropane (B1204802) alkaloid cocaine, studies have shown that the tropane ring preferentially adopts a chair conformation, which is energetically more stable than the boat conformation. nih.gov This principle is expected to hold for the this compound. The geometry is fully optimized using a suitable basis set, such as 6-311++g(d,p), to find the minimum energy structure. nih.gov This optimized structure is the foundation for all subsequent electronic property calculations.

Charge Distribution: The defining feature of the this compound is the permanent positive charge on the quaternary nitrogen atom. Quantum chemical methods can calculate how this formal charge is distributed across the entire molecule. The positive charge is not localized solely on the nitrogen atom but is delocalized through inductive effects to adjacent atoms, particularly the hydrogens on the methyl groups and the tropane ring. mdpi.com This charge distribution is crucial for understanding how the cation interacts with its environment, including solvent molecules and biological receptors.

Molecular Electrostatic Potential (MEP): The molecular electrostatic potential (MEP) map is a valuable visualization of the charge distribution from the perspective of an approaching interacting particle. The MEP is calculated for the optimized geometry of the this compound. nih.gov On an MEP map, regions of positive potential, typically colored blue, indicate areas that are electron-deficient and susceptible to nucleophilic attack. For the this compound, the most intense positive potential would be concentrated around the N,N-dimethyl moiety due to the quaternary nitrogen. Regions of negative potential, colored red, are electron-rich and indicate sites for electrophilic attack, such as the oxygen atoms of the ester groups. nih.gov This map provides a powerful predictive tool for non-covalent interactions, particularly the electrostatic interactions that govern its binding to biological targets. nih.govacs.org

| Computational Method | Property Calculated | Significance for this compound |

| Density Functional Theory (DFT) | Optimized Molecular Geometry | Determines the stable 3D chair conformation of the tropane ring. nih.gov |

| Population Analysis (e.g., Mulliken, NBO) | Atomic Partial Charges | Quantifies the distribution of the positive charge across the molecule. |

| Molecular Electrostatic Potential (MEP) | Electrostatic Potential Surface | Visualizes electron-rich (negative) and electron-poor (positive) regions, predicting sites for intermolecular interactions. nih.gov |

Molecular Docking and Dynamics Simulations of this compound with Biological Targets (e.g., Ion Channels, Transporters)

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as the this compound, and a biological macromolecule.

Molecular Docking with the Dopamine (B1211576) Transporter (DAT): The primary biological target for cocaine and its analogs is the dopamine transporter (DAT). wikipedia.org Molecular docking simulations are used to predict the preferred binding orientation of the this compound within the DAT binding site. Homology models of DAT, often based on the crystal structure of the bacterial leucine (B10760876) transporter (LeuT), are frequently used for these studies. nih.govnih.gov Docking studies with cocaine have identified a binding site deeply buried between transmembrane segments 1, 3, 6, and 8. nih.govnih.gov A critical interaction involves a salt bridge between the protonated amine of cocaine and the carboxylate side chain of an aspartate residue (Asp79 in human DAT). acs.orgnih.gov

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the complex over time. mdpi.com An MD simulation would begin with the docked pose of the this compound in the DAT binding site, embedded within a model lipid bilayer and solvated with water and ions to mimic a physiological environment. nih.gov The simulation, run over nanoseconds to microseconds, would reveal:

Binding Stability: Whether the initial docked pose is stable or if the ligand shifts to a different conformation.

Conformational Changes: How the binding of the permanently charged ligand induces changes in the transporter's structure.

Role of Water: The behavior of water molecules in the binding pocket and their role in mediating interactions between the cation and the protein.

Interaction Energetics: Calculation of binding free energies using methods like MM/PBSA or MM/GBSA to provide a quantitative estimate of binding affinity. nih.gov

Interaction with Ion Channels: Cocaine is also known to block voltage-gated sodium channels, which contributes to its local anesthetic effects. frontiersin.orgdrugbank.com The this compound, as a charged, membrane-impermeant molecule, would likely interact with the channel from the cytoplasmic side, binding within the inner pore. drugbank.com MD simulations can be used to model the permeation pathway and identify potential binding sites within the channel pore, elucidating the mechanism of block by this permanently charged analog. grantome.commdma.ch

| Simulation Technique | Biological Target | Key Insights for this compound |

| Molecular Docking | Dopamine Transporter (DAT) | Predicts binding orientation, highlighting the crucial electrostatic interaction with Asp79 and potential steric hindrance. nih.govnih.gov |

| Molecular Dynamics (MD) | Dopamine Transporter (DAT) | Assesses the stability of the binding pose, transporter conformational changes, and calculates binding free energy. nih.gov |

| Molecular Dynamics (MD) | Voltage-Gated Sodium Channels | Models the block of the ion permeation pathway and identifies binding sites within the channel pore. drugbank.comgrantome.com |

In Silico Prediction of Reactivity and Metabolic Pathways for Cationic Compounds

In silico tools can predict the metabolic fate of a compound, identifying which parts of the molecule are most likely to be modified by metabolic enzymes. This is crucial for understanding the duration of action and potential formation of active or inactive metabolites.

Predicting Sites of Metabolism (SOMs): The metabolism of xenobiotics is primarily carried out by the Cytochrome P450 (CYP) family of enzymes. nih.gov Computational models predict sites of metabolism (SOMs) by combining information about the molecule's intrinsic reactivity and its accessibility within the specific CYP isoform's active site. mdpi.com

Reactivity Prediction: Quantum mechanical calculations can be used to estimate the activation energy for metabolic reactions, such as hydrogen atom abstraction or epoxidation, at different sites on the this compound. nih.gov The electron-withdrawing effect of the quaternary ammonium (B1175870) group would influence the reactivity of nearby C-H bonds.

Accessibility Prediction: Ligand-based models, trained on known substrates for specific CYP enzymes (e.g., CYP3A4, CYP2D6), predict how the this compound would orient itself in the active site, determining which of the reactive sites are accessible to the enzyme's catalytic center.

For the this compound, the primary metabolic pathways for cocaine, namely ester hydrolysis by esterases and N-demethylation by CYPs, would be altered. While ester hydrolysis would likely still occur, N-demethylation is not possible for a quaternary amine. Therefore, in silico models would likely predict that CYP-mediated metabolism would occur on the tropane or phenyl rings, primarily through C-hydroxylation.

Metabolic Pathway Prediction: Once potential SOMs are identified, knowledge-based or rule-based software can be used to construct potential metabolic pathways. grantome.com These systems contain databases of known biotransformations. For a predicted hydroxylation site on the this compound, the software would generate the structure of the corresponding hydroxylated metabolite. By iteratively applying these rules, a comprehensive metabolic map can be generated, showing potential Phase I and subsequent Phase II metabolites. This predictive approach helps guide experimental metabolite identification studies.

Development of Pharmacophore Models for Cationic Ligands

A pharmacophore model is a three-dimensional arrangement of essential chemical features that a ligand must possess to be recognized by a specific biological target. These models are powerful tools for designing new molecules and for virtual screening of compound libraries.

Pharmacophore Features for DAT Inhibitors: Pharmacophore models for DAT inhibitors are typically developed based on a set of known active ligands, including cocaine and its analogs. These models consistently identify several key features:

A Cationic/Ionizable Feature: This corresponds to the tropane nitrogen, which is protonated at physiological pH. For the this compound, this feature is represented by the permanent positive charge of the quaternary nitrogen. This feature is critical for the electrostatic interaction with Asp79 in the DAT binding site. nih.gov

Aromatic/Hydrophobic Group: The 3β-phenyl ring of the cocaine scaffold is a crucial hydrophobic feature that engages in aromatic-aromatic or hydrophobic interactions within the binding pocket.

Hydrogen Bond Acceptor: The oxygen atom of the 2β-carbomethoxy group often acts as a hydrogen bond acceptor. nih.gov

Spatial Constraints: The relative distances and angles between these features are precisely defined by the rigid tropane skeleton.

Model Development and Application: A pharmacophore model for cationic ligands like the this compound would be built by aligning a set of structurally diverse DAT inhibitors and extracting the common chemical features responsible for their activity. The resulting model, consisting of features like a positive charge center, a hydrophobic aromatic center, and potentially a hydrogen bond acceptor, all with specific 3D coordinates, serves as a 3D query. nih.gov

This query can be used to:

Guide Drug Design: Provide a blueprint for designing novel compounds with potentially high affinity for DAT. The model would dictate where to place cationic, aromatic, and other functional groups on a new molecular scaffold.

Virtual Screening: Rapidly search large 3D databases of chemical compounds to identify new molecules that match the pharmacophore and are therefore potential DAT inhibitors.

The development of such models is essential for understanding the structure-activity relationships (SAR) of tropane-based ligands and for the discovery of novel chemical scaffolds that target monoamine transporters.

In Vitro and Non Human in Vivo Research Models

Isolated Tissue and Cell Culture Models for Receptor and Ion Channel Studies with N-Methylcocaine Cation

The this compound, also known as cocaine methiodide, serves as a valuable tool in isolated tissue and cell culture models, primarily to investigate the location and properties of receptor and ion channel binding sites. Due to its permanent positive charge, it is generally considered membrane impermeant, allowing researchers to distinguish between extracellular and intracellular sites of action.

Research into its receptor binding affinity has shown that the addition of a methyl group to the nitrogen atom of cocaine, creating the quaternary ammonium (B1175870) cation, significantly reduces its affinity for the cocaine receptor, which is associated with the dopamine (B1211576) transporter (DAT). nih.gov A study evaluating the inhibition of [³H]WIN 35,428 binding to the cocaine receptor in rat corpus striatum preparations found that this compound had a substantially lower potency compared to cocaine itself. nih.gov This suggests that the N-methyl group either sterically hinders the molecule from fitting into the binding pocket or that the permanent positive charge is unfavorable for optimal interaction with the receptor site. nih.gov

Table 1: Comparative Inhibitory Potency at the Cocaine Receptor ([³H]WIN 35,428 Binding)

| Compound | Modification from Cocaine | Relative Affinity |

|---|---|---|

| Cocaine | Reference Compound | High |

| N-Norcocaine | Removal of N-methyl group | Relatively High |

| This compound (Cocaine methiodide) | Addition of a second N-methyl group (quaternization) | Greatly Reduced |

Animal Models for Investigating Pharmacokinetic and Pharmacodynamic Properties of Cationic Analogues (non-human, mechanistic focus)

Specific pharmacokinetic and pharmacodynamic studies in animal models focusing on the this compound are limited in publicly available research. This is largely attributable to the compound's defining characteristic: its permanent positive charge. This charge is expected to severely limit its ability to cross biological membranes, including the blood-brain barrier, which is a prerequisite for producing central nervous system effects similar to cocaine. nih.gov Consequently, systemic administration in animal models is unlikely to result in significant brain concentrations or behavioral effects mediated by central dopamine transporter blockade.

Instead, non-human in vivo research on cocaine's mechanisms often employs other analogues that retain high affinity for monoamine transporters and possess the ability to penetrate the brain. For example, compounds like RTI-55 (β-CIT) and other phenyltropane analogues have been studied extensively in mice, rats, and non-human primates. nih.govnih.govresearchgate.net These studies investigate properties such as dopamine transporter occupancy, inhibition of dopamine reuptake, and effects on locomotor activity. nih.govnih.gov While these analogues are structurally related to cocaine, they are not permanently charged and thus provide insight into the function of centrally-acting dopamine transporter inhibitors, a class to which this compound is not typically assigned due to its presumed inability to reach the target site in vivo. The primary utility of the this compound remains in more controlled in vitro or ex vivo preparations where membrane barriers are not a confounding factor.

Studies on Enzymatic Reaction Mechanisms with this compound Substrates or Inhibitors

The metabolism of cocaine is well-characterized and primarily involves two major enzymatic pathways: hydrolysis of its ester bonds and N-demethylation of its tropane (B1204802) nitrogen. nih.gov In humans, the methyl ester is hydrolyzed by carboxylesterase-1 (hCE-1) in the liver to form benzoylecgonine (B1201016), while the benzoyl ester is hydrolyzed by plasma butyrylcholinesterase (BChE) and hepatic carboxylesterase-2 (hCE-2) to yield ecgonine (B8798807) methyl ester. nih.govnih.gov A secondary pathway involves N-demethylation by cytochrome P450 enzymes (primarily CYP3A4) to produce the active metabolite norcocaine (B1214116). nih.gov

There is a notable lack of specific research on the this compound as either a substrate or an inhibitor of these enzymes. However, its chemical structure allows for clear predictions regarding its likely interactions. As a quaternary amine, the this compound cannot undergo oxidative N-demethylation, as it lacks a proton on the nitrogen atom and already possesses two methyl groups. This effectively rules it out as a substrate for the CYP-mediated pathway that produces norcocaine.

Regarding its potential as a substrate for the ester-hydrolyzing enzymes, the presence of the bulky and permanently charged dimethyl-azoniabicyclo group could significantly alter its ability to fit into the active sites of hCE-1, hCE-2, or BChE. While it retains the two ester linkages of cocaine, the steric and electronic differences introduced by the quaternized nitrogen may hinder or prevent effective enzymatic binding and subsequent hydrolysis. Further research would be required to determine if the this compound can act as an inhibitor of these enzymes, potentially competing with cocaine or other substrates without being metabolized itself.

Exploration of Biological Transport Mechanisms for Permanently Charged Molecules Across Membranes (e.g., membrane impermeability studies)

The exploration of biological transport mechanisms for permanently charged molecules is critical to understanding their pharmacological profiles. The this compound, as a quaternary ammonium compound (QAC), serves as a classic example of a molecule with restricted membrane permeability. nih.gov

The fundamental mechanism of interaction for QACs with cell membranes involves an initial electrostatic attraction between the positively charged nitrogen cation and the negatively charged components of the membrane surface, such as the phosphate (B84403) head groups of phospholipids. mdpi.comfrontiersin.org While some QACs, particularly those with long alkyl chains, can insert their hydrophobic tails into the lipid bilayer and disrupt membrane integrity, this is not the primary expectation for a molecule like this compound in the context of neuronal membranes. mdpi.comnih.gov Eukaryotic cell membranes are rich in zwitterionic lipids, making them less susceptible to the disruptive effects seen in bacteria, which have a greater proportion of negatively charged anionic lipids. mdpi.com

The most direct evidence for the membrane impermeability of this compound comes from electrophysiology studies. As detailed in section 8.1, the compound was unable to affect hERG channels when applied externally to a cell but was effective when introduced directly to the cell's interior. nih.gov This demonstrates its inability to passively diffuse across the cell membrane.

This impermeability stands in stark contrast to the transport of its parent compound, cocaine. While cocaine can cross membranes via passive diffusion to some extent, recent studies have shown that its entry into the brain is predominantly facilitated by a carrier-mediated process. nih.gov Research using human cerebral endothelial cells and in situ mouse brain perfusion has identified a proton-antiporter transport system that is responsible for the majority of cocaine influx across the blood-brain barrier. nih.gov The permanent charge on the this compound prevents it from utilizing such transport systems, which typically recognize and transport specific uncharged or transiently charged substrates. This fundamental difference in membrane transport explains why cocaine is a potent central nervous system stimulant, while its N-methylated quaternary analogue is primarily an in vitro research tool.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.